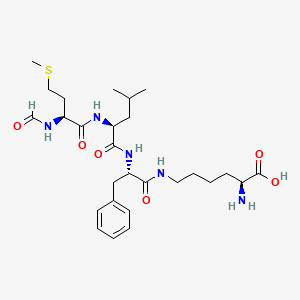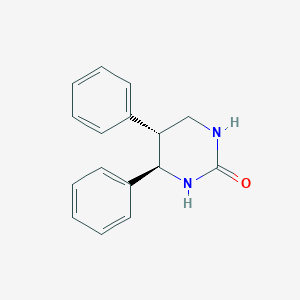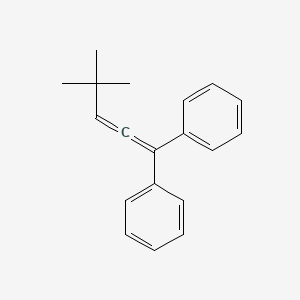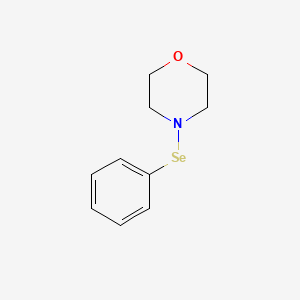
fMLPL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formyl-methionine-leucine-phenylalanine-lysine (fMLPL) is a synthetic peptide that mimics the structure of naturally occurring formyl peptides. These peptides are known for their role in the immune system, particularly in the chemotaxis of neutrophils, which are a type of white blood cell. Formyl peptides are released by bacteria and serve as signals to attract immune cells to sites of infection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formyl-methionine-leucine-phenylalanine-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of formyl-methionine-leucine-phenylalanine-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
Formyl-methionine-leucine-phenylalanine-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids, which can alter their biological activity.
科学研究应用
Formyl-methionine-leucine-phenylalanine-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Serves as a chemoattractant in studies of neutrophil chemotaxis and immune response.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
作用机制
Formyl-methionine-leucine-phenylalanine-lysine exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to the activation of intracellular signaling cascades. These cascades result in the reorganization of the cytoskeleton, chemotaxis, and the production of reactive oxygen species (ROS), which are crucial for the immune response to bacterial infections .
相似化合物的比较
Formyl-methionine-leucine-phenylalanine-lysine can be compared to other formyl peptides, such as:
Formyl-methionine-leucine-phenylalanine (fMLP): A shorter peptide with similar chemotactic properties.
Formyl-methionine-leucine-phenylalanine-tyrosine (fMLPY): Another variant with a different amino acid sequence.
Uniqueness
Formyl-methionine-leucine-phenylalanine-lysine is unique due to its specific amino acid sequence, which may confer distinct binding affinities and biological activities compared to other formyl peptides. Its longer chain length and the presence of lysine may also influence its stability and interaction with receptors.
属性
| 81213-55-0 | |
分子式 |
C27H43N5O6S |
分子量 |
565.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
ZKIYNMGMEVRJAH-MLCQCVOFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCSC)NC=O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(CCSC)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

